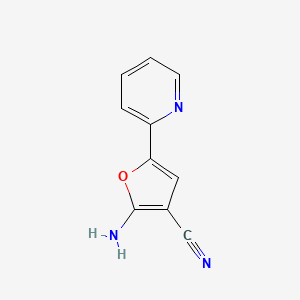
S-ethyl O,O-bis(2,2,3,3-tetrafluoropropyl) phosphorodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-ethyl O,O-bis(2,2,3,3-tetrafluoropropyl) phosphorodithioate is a chemical compound known for its unique properties and applications. This compound is part of the phosphorodithioate family, which is characterized by the presence of phosphorus, sulfur, and fluorine atoms. The presence of fluorine atoms in the compound significantly influences its chemical behavior and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of S-ethyl O,O-bis(2,2,3,3-tetrafluoropropyl) phosphorodithioate typically involves the reaction of phosphorus pentasulfide with 2,2,3,3-tetrafluoropropanol in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
P2S5+2C3H4F4OH→(C3H4F4O)2P2S5+H2S
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and advanced purification techniques ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
S-ethyl O,O-bis(2,2,3,3-tetrafluoropropyl) phosphorodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorothioates.
Reduction: Reduction reactions can convert the compound into phosphines.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphorothioates
Reduction: Phosphines
Substitution: Various substituted phosphorodithioates
Aplicaciones Científicas De Investigación
S-ethyl O,O-bis(2,2,3,3-tetrafluoropropyl) phosphorodithioate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of S-ethyl O,O-bis(2,2,3,3-tetrafluoropropyl) phosphorodithioate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and catalysis. The presence of fluorine atoms enhances the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- O,O-Diethyl S-ethyl phosphorodithioate
- O,O-Dimethyl S-methyl phosphorodithioate
- O,O-Diethyl S,S-dipropyl phosphorodithioate
Uniqueness
S-ethyl O,O-bis(2,2,3,3-tetrafluoropropyl) phosphorodithioate is unique due to the presence of multiple fluorine atoms, which impart distinct chemical and physical properties. These properties include increased stability, enhanced reactivity, and improved binding affinity to molecular targets.
Propiedades
Número CAS |
135294-67-6 |
|---|---|
Fórmula molecular |
C8H11F8O2PS2 |
Peso molecular |
386.3 g/mol |
Nombre IUPAC |
ethylsulfanyl-sulfanylidene-bis(2,2,3,3-tetrafluoropropoxy)-λ5-phosphane |
InChI |
InChI=1S/C8H11F8O2PS2/c1-2-21-19(20,17-3-7(13,14)5(9)10)18-4-8(15,16)6(11)12/h5-6H,2-4H2,1H3 |
Clave InChI |
IJMJLOIZHGFKRX-UHFFFAOYSA-N |
SMILES canónico |
CCSP(=S)(OCC(C(F)F)(F)F)OCC(C(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 7,7-dimethyl-2-(prop-2-enylcarbamothioylamino)-5,8-dihydropyrano[4,3-b]pyridine-3-carboxylate](/img/structure/B14170751.png)

![(5Z)-5-[4-(diethylamino)benzylidene]-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14170759.png)
![1,3-Naphthalenedisulfonic acid, 7-[(4-amino-5-methoxy-2-methylphenyl)azo]-](/img/structure/B14170776.png)

![5,6-Bis{[(furan-2-yl)methyl]sulfanyl}benzene-1,2,4-triol](/img/structure/B14170782.png)

![Benzo[rst]pentaphene-5,8-diyl diacetate](/img/structure/B14170784.png)
![Benzo[c]phenanthren-4-amine](/img/structure/B14170790.png)





